Hydrogen-Bond Donor Count: A Structural Determinant of Receptor Engagement and Solubility
3-Ethoxy-4,5-dihydroxybenzaldehyde (target) possesses two hydrogen-bond donor (HBD) sites from the 4,5-catechol hydroxyls, whereas its closest commercial congener, ethyl vanillin (3-ethoxy-4-hydroxybenzaldehyde), has only one HBD [1]. This difference is structurally inherent and verified by PubChem-computed descriptors. An increase in HBD count from 1 to 2 consistently predicts lower logP and higher aqueous solubility in phenolic benzaldehydes, which can influence extraction efficiency and in vitro assay behavior [1][2].
| Evidence Dimension | Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | 2 (PubChem computed property) |
| Comparator Or Baseline | Ethyl vanillin (CAS 121-32-4): 1 |
| Quantified Difference | 1 additional H-bond donor site |
| Conditions | In silico computed molecular property (PubChem, Cactvs 3.4.6.11) |
Why This Matters
The additional H-bond donor directly impacts the compound's capacity for directional intermolecular interactions, affecting everything from chromatographic retention to protein-ligand binding geometry, making it a critical parameter for medicinal chemists selecting building blocks for fragment-based screening.
- [1] PubChem. (2026). Compound Summary for CID 13017490 (3-Ethoxy-4,5-dihydroxybenzaldehyde) and CID 84677 (Ethyl vanillin). Hydrogen Bond Donor Count. Retrieved from https://pubchem.ncbi.nlm.nih.gov View Source
- [2] Bountagkidou, O. G., et al. (2010). Structure–antioxidant activity relationship study of natural hydroxybenzaldehydes. Food Research International, 43(8), 2014–2019. (SAR trend of OH substitution on activity). View Source
